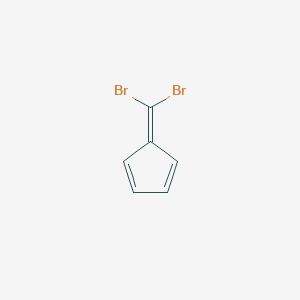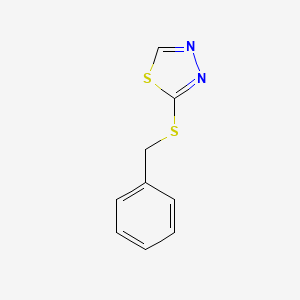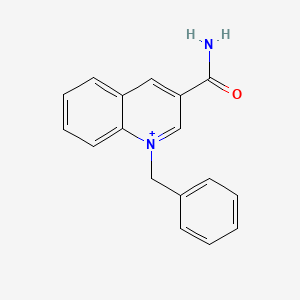
Ethyl 1-chloro-2-oxocyclopentane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-chloro-2-oxocyclopentane-1-carboxylate is an organic compound with the molecular formula C8H11ClO3 It is a derivative of cyclopentanone, featuring a chloro substituent and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 1-chloro-2-oxocyclopentane-1-carboxylate can be synthesized through various methods. One common approach involves the chlorination of ethyl 2-oxocyclopentanecarboxylate. The reaction typically uses thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) as chlorinating agents under controlled conditions. The reaction proceeds as follows:
Starting Material: Ethyl 2-oxocyclopentanecarboxylate
Chlorinating Agent: Thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5)
Reaction Conditions: Reflux in an inert solvent such as dichloromethane (CH2Cl2)
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-chloro-2-oxocyclopentane-1-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, alcohols, or thiols.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines (R-NH2), alcohols (R-OH), or thiols (R-SH) in the presence of a base like triethylamine (Et3N).
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents like ether or tetrahydrofuran (THF).
Hydrolysis: Acidic conditions (HCl, H2SO4) or basic conditions (NaOH, KOH) in water or alcohol.
Major Products Formed
Nucleophilic Substitution: Formation of substituted cyclopentanone derivatives.
Reduction: Formation of ethyl 1-chloro-2-hydroxycyclopentane-1-carboxylate.
Hydrolysis: Formation of 1-chloro-2-oxocyclopentane-1-carboxylic acid.
Scientific Research Applications
Ethyl 1-chloro-2-oxocyclopentane-1-carboxylate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceuticals targeting various diseases.
Material Science: Utilized in the synthesis of novel materials with specific properties.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Mechanism of Action
The mechanism of action of ethyl 1-chloro-2-oxocyclopentane-1-carboxylate depends on its specific application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, leading to modulation of biological pathways. The chloro and ester groups can participate in various interactions, influencing the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-oxocyclopentanecarboxylate: Lacks the chloro substituent, making it less reactive in nucleophilic substitution reactions.
Ethyl 2-chlorocyclopentanecarboxylate: Similar structure but lacks the oxo group, affecting its reactivity and applications.
Cyclopentanone derivatives: Various derivatives with different substituents, each with unique reactivity and applications.
Uniqueness
Ethyl 1-chloro-2-oxocyclopentane-1-carboxylate is unique due to the presence of both chloro and oxo groups, which confer distinct reactivity patterns. This combination allows for versatile applications in organic synthesis and medicinal chemistry, making it a valuable compound for research and development.
Properties
CAS No. |
42593-12-4 |
|---|---|
Molecular Formula |
C8H11ClO3 |
Molecular Weight |
190.62 g/mol |
IUPAC Name |
ethyl 1-chloro-2-oxocyclopentane-1-carboxylate |
InChI |
InChI=1S/C8H11ClO3/c1-2-12-7(11)8(9)5-3-4-6(8)10/h2-5H2,1H3 |
InChI Key |
BYADAYIJBYOUOU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CCCC1=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![S-[(4-tert-butylphenyl)methyl] N-[2-(3-methylbutan-2-yl)pyridin-3-yl]carbamothioate](/img/structure/B14655843.png)


![3H-imidazo[4,5-f]quinazolin-9-amine](/img/structure/B14655865.png)


![{(E)-(Ethylimino)[(triphenylstannyl)oxy]methyl}cyanamide](/img/structure/B14655872.png)




![6-Aminopyrido[2,3-b]pyrazine-7-carbonitrile](/img/structure/B14655905.png)
